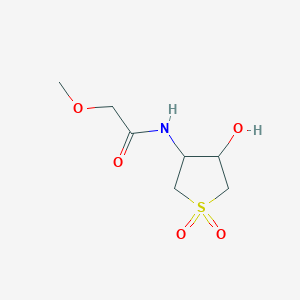
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group, a nitrile group, and a 2-methylpropyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 3-(2-Methylpropyl)-3-phenyloxirane with a nitrile source under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines.
科学的研究の応用
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile involves its interaction with molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical processes.
類似化合物との比較
Similar Compounds
3-Phenyloxirane-2-carbonitrile: Lacks the 2-methylpropyl group.
3-(2-Methylpropyl)oxirane-2-carbonitrile: Lacks the phenyl group.
3-(2-Methylpropyl)-3-phenyloxirane: Lacks the nitrile group.
Uniqueness
3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile is unique due to the combination of its structural features, including the phenyl, nitrile, and 2-methylpropyl groups
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
3-(2-methylpropyl)-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-10(2)8-13(12(9-14)15-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
InChIキー |
ADFVQCWJAYKEKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(C(O1)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
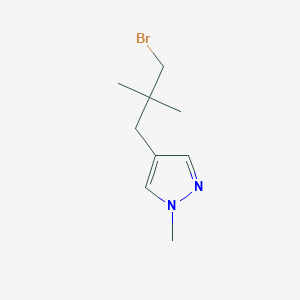
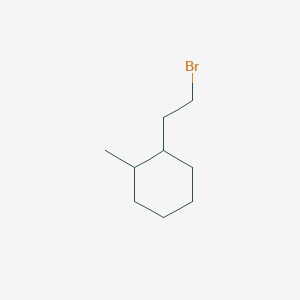

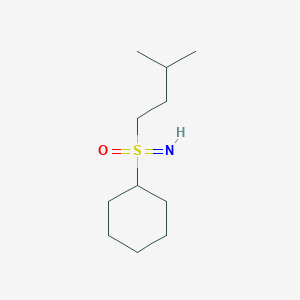
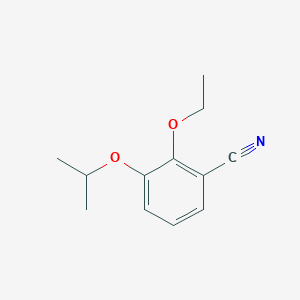
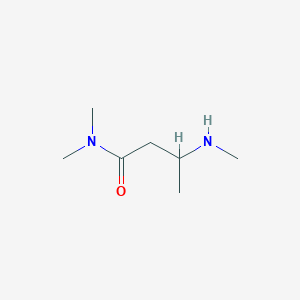
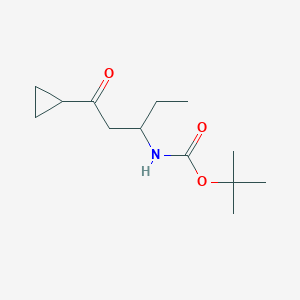

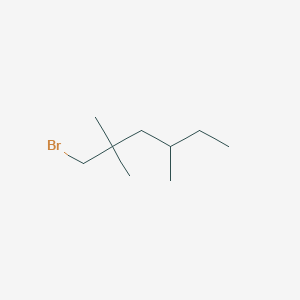
![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
